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molecular formula C10H12O3 B1330167 Ethyl 2-hydroxy-5-methylbenzoate CAS No. 34265-58-2

Ethyl 2-hydroxy-5-methylbenzoate

Cat. No. B1330167
M. Wt: 180.2 g/mol
InChI Key: ZGYXABNSOOACGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06911469B2

Procedure details

To a solution of 5-methyl salicylic acid (9.90 g) in ethanol (100 ml) was added concentrated sulfuric acid (1.0 g) and the mixture was refluxed under heating for 21 hr. The reaction mixture was concentrated to give an oil mainly containing the objective compound.
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]([OH:11])=[CH:4][CH:3]=1.S(=O)(=O)(O)O.[CH2:17](O)[CH3:18]>>[CH3:1][C:2]1[CH:10]=[C:6]([C:7]([O:9][CH2:17][CH3:18])=[O:8])[C:5]([OH:11])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
9.9 g
Type
reactant
Smiles
CC1=CC=C(C(C(=O)O)=C1)O
Name
Quantity
1 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 21 hr
Duration
21 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil
ADDITION
Type
ADDITION
Details
mainly containing the objective compound

Outcomes

Product
Name
Type
Smiles
CC1=CC=C(C(C(=O)OCC)=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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